2-Amino-4-fluoroindole hydrochloride
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Overview
Description
2-Amino-4-fluoroindole hydrochloride is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications .
Mechanism of Action
Target of Action
4-Fluoro-1H-indol-2-amine hydrochloride, like other indole derivatives, is known to interact with a variety of receptors and enzymes . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Mode of Action
The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction between the compound and its targets can lead to changes in the function of these targets, thereby affecting the biological processes they are involved in .
Biochemical Pathways
Indole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific pathways affected by 4-Fluoro-1H-indol-2-amine hydrochloride would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of 4-Fluoro-1H-indol-2-amine hydrochloride’s action would depend on its specific targets and the biochemical pathways it affects. For example, if the compound acts as an inhibitor for a particular enzyme, it could result in decreased activity of that enzyme, potentially affecting the cellular processes that the enzyme is involved in .
Biochemical Analysis
Biochemical Properties
4-Fluoro-1H-indol-2-amine hydrochloride, like other indole derivatives, is known to interact with multiple receptors, showing high-affinity binding . This property makes it a valuable candidate for the development of new therapeutic derivatives
Cellular Effects
Indole derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 2-Amino-4-fluoroindole hydrochloride involves several steps. One common method includes the reaction of 4-fluoroaniline with isatin in the presence of a reducing agent to form the indole ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2-Amino-4-fluoroindole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-4-fluoroindole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
2-Amino-4-fluoroindole hydrochloride can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from other indole derivatives .
Properties
IUPAC Name |
4-fluoro-1H-indol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2.ClH/c9-6-2-1-3-7-5(6)4-8(10)11-7;/h1-4,11H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVYFPVRBJVTSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)N)C(=C1)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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